molecular formula C23H30N4O4S B2780969 N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898450-85-6

N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2780969
CAS RN: 898450-85-6
M. Wt: 458.58
InChI Key: KWFVYQJHDKJKER-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Thioacetamide Formation : The hydroxy group of the pyrimidine ring combines with dimethyl chlorothiophosphate to form the insecticide .

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₂₀N₃O₃PS . It appears as a straw-colored liquid. The chemical structure includes an ethoxyphenyl group, a morpholinoethyl group, and a tetrahydrocyclopenta[d]pyrimidin-4-ylthioacetamide moiety .


Physical And Chemical Properties Analysis

  • Density : 1.147 g/mL (30 °C)

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of compounds related to N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have led to the development of various derivatives with potential pharmacological activities. These compounds are synthesized using different precursor molecules, demonstrating the versatility in chemical modifications and the potential for generating a wide range of biological activities (Kinoshita et al., 1987).

Antimicrobial and Antifungal Applications

  • Research on the antimicrobial and antifungal properties of certain derivatives has shown promise. For instance, derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one molecule have been tested against selected bacterial and fungal strains, demonstrating varying degrees of antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Analgesic and Anti-inflammatory Activities

  • Studies have also focused on evaluating the analgesic and anti-inflammatory activities of certain derivatives. Compounds with structures related to N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have been identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory effects. This opens avenues for their potential use in treating inflammation-related conditions (Abu‐Hashem et al., 2020).

Anticonvulsant Effects

  • The anticonvulsant activity of derivatives has been explored, with some compounds showing moderate activity in models of pentylenetetrazole-induced seizures. This suggests their potential as leads for developing new anticonvulsant drugs, highlighting the importance of structural modifications to enhance biological activity (Severina et al., 2020).

Safety and Hazards

  • Precautionary Statements : P264, P270, P273, P301+P312, P330, P391, P501

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-2-31-20-9-4-3-7-18(20)24-21(28)16-32-22-17-6-5-8-19(17)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h3-4,7,9H,2,5-6,8,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVYQJHDKJKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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